molecular formula C11H13ClSi B1587595 (4-Chlorophenylethynyl)trimethylsilane CAS No. 78704-49-1

(4-Chlorophenylethynyl)trimethylsilane

Cat. No. B1587595
CAS RN: 78704-49-1
M. Wt: 208.76 g/mol
InChI Key: HVIHXUCWKNRJTC-UHFFFAOYSA-N
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Description

(4-Chlorophenylethynyl)trimethylsilane, also known as TMS-CP, is a derivative of phenylacetylene. It has a molecular formula of C11H13ClSi and a molecular weight of 208.76 .


Molecular Structure Analysis

The linear formula of (4-Chlorophenylethynyl)trimethylsilane is C6H4ClC≡CSi(CH3)3 . This indicates that the compound consists of a chlorophenyl group (C6H4Cl) connected to a trimethylsilyl group (Si(CH3)3) via an ethynyl linkage (C≡C).


Physical And Chemical Properties Analysis

The physical and chemical properties of (4-Chlorophenylethynyl)trimethylsilane include a melting point of 47-51 °C (lit.) . The compound is classified as a non-combustible solid .

Scientific Research Applications

1. Use in Dielectric Thin Film Deposition

Trimethylsilane-based PECVD processes, where compounds like trimethylsilane are used, have been shown to deposit dielectric thin films in standard PECVD systems. This includes the deposition of standard dielectrics such as SiO2 and low-permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides, demonstrating the material's versatility in microelectronics and related fields (Loboda, 1999).

2. Reactivity in Organic Chemistry

The reactivity of trimethylsilane derivatives in organic chemistry has been extensively studied. For instance, aromatic compounds like (2,4,6-Trimethoxyphenyl)trimethylsilane show significant reactivity under specific conditions, illustrating the potential of such compounds in synthetic organic chemistry (Eaborn, Salih, & Walton, 1972).

3. Influence in Metalation Reactions

In metalation reactions, the presence of bulky silyl substituents such as trimethylsilane can affect the reactivity of compounds. Studies have shown that these substituents can impede neighboring groups during base attacks, influencing the reaction kinetics and outcomes in organometallic chemistry (Heiss, Marzi, Mongin, & Schlosser, 2007).

4. Application in Coupling Reactions

Trimethylsilane derivatives, including alkynylsilanes, have been used in coupling reactions mediated by Cu(I) salts. This has enabled novel syntheses of conjugate diynes and disubstituted ethynes, highlighting the compound's significance in advanced synthetic methodologies (Nishihara et al., 2000).

5. Involvement in Protection Methods

Trimethylsilane groups have been used to protect terminal ethynyl groups in Grignard syntheses. This demonstrates the compound's utility in protecting sensitive functional groups during complex synthetic routes (Eaborn, Thompson, & Walton, 1967).

6. Role in Electrophilic Aromatic Substitution

Studies on gold-catalyzed oxidative coupling reactions with aryltrimethylsilanes have provided insights into electrophilic aromatic substitution mechanisms. Trimethylsilane's role in these reactions highlights its contribution to understanding fundamental organic reaction mechanisms (Brenzovich, Brazeau, & Toste, 2010).

7. Impact on Chemical Vapor Deposition Processes

The effect of trimethylsilane pressure on hot-wire chemical vapor deposition (CVD) chemistry has been studied, revealing its influence on secondary gas-phase reaction products. This underscores the compound's importance in materials science and nanotechnology (Toukabri & Shi, 2013).

Safety And Hazards

Safety measures for handling (4-Chlorophenylethynyl)trimethylsilane include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing . It’s also advised to avoid ingestion and inhalation, dust formation, and to keep containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2-(4-chlorophenyl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIHXUCWKNRJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391584
Record name (4-Chlorophenylethynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenylethynyl)trimethylsilane

CAS RN

78704-49-1
Record name (4-Chlorophenylethynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-chloroiodobenzene (4.77 g:0.02 mole) in dry acetonitrile (30 ml) and triethylamine (2.02 g:0.02 mole) under nitrogen, was added copper iodide (0.2 g:1.05 mole), bis (triphenylphosphine)palladium dichloride (0.2 g=0.285 mmole) and trimethylsilylethyne (2.156 g:0.022 mole). The mixture was stirred for three hours during which time there was an exotherm at 20° C. and a darkening of the reacton mixture. The mixture was poured into saturated ammonium chloride solution (100 ml) and was extracted with ether (×3). The extracts were combined, washed with dilute hydrochloric acid and dried over magnesium sulfate and then filtered through charcoal. Removal of solvent in vacuo gave a brown oil which was titurated with hexane and filtered to remove by-products. The filtrate was evaporated to give yellow crystals (3.90 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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